molecular formula C9H10ClN3 B1655745 quinoline-5,6-diamine dihydrochloride CAS No. 41583-03-3

quinoline-5,6-diamine dihydrochloride

Cat. No.: B1655745
CAS No.: 41583-03-3
M. Wt: 195.65 g/mol
InChI Key: NPKLVZGTDHYRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-5,6-diamine 2HCl, also known as 5,6-diaminoquinoline dihydrochloride, is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. Quinoline-5,6-diamine 2HCl is particularly noted for its use in biological research, especially in the staining of DNA due to its fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline-5,6-diamine 2HCl, typically involves several established methods. Some of the common synthetic routes include:

    Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds in the presence of a base.

    Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid or base catalyst.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic systems and green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used .

Chemical Reactions Analysis

Types of Reactions

Quinoline-5,6-diamine 2HCl undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can produce dihydroquinolines.

    Substitution: Both electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of quinoline.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles are employed.

Major Products

The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides .

Scientific Research Applications

Quinoline-5,6-diamine 2HCl has a broad range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Employed in the staining of DNA due to its fluorescent properties, making it useful in microscopy and flow cytometry.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Quinoline-5,6-diamine 2HCl can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial properties.

    Primaquine: Another antimalarial agent.

    Ciprofloxacin: A widely used antibiotic.

    Bedaquiline: Used in the treatment of tuberculosis

These compounds share the quinoline scaffold but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of Quinoline-5,6-diamine 2HCl in its applications .

Properties

IUPAC Name

quinoline-5,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;;/h1-5H,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSREGFVBKZFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
quinoline-5,6-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
quinoline-5,6-diamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
quinoline-5,6-diamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
quinoline-5,6-diamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
quinoline-5,6-diamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
quinoline-5,6-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.